molecular formula C9H16FNO4S B6151148 tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 2169164-71-8

tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B6151148
CAS No.: 2169164-71-8
M. Wt: 253.29 g/mol
InChI Key: GQNVUSVLPSWRGZ-UHFFFAOYSA-N
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Description

This compound features a fluorosulfonylmethyl group at the 2-position of the azetidine ring, a structural motif known for imparting electron-withdrawing effects and enhancing reactivity in medicinal chemistry applications. The tert-butyl carbamate group at the 1-position likely improves steric protection and solubility, a common strategy in prodrug design .

Properties

CAS No.

2169164-71-8

Molecular Formula

C9H16FNO4S

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 2-(fluorosulfonylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3

InChI Key

GQNVUSVLPSWRGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Thiol Alkylation-Oxidation-Fluorination Sequence

A three-step thiol alkylation-oxidation-fluorination strategy has been widely adopted for synthesizing azetidine sulfonyl fluorides (ASFs), including tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate . The process begins with the alkylation of a thiol-containing precursor, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, using catalysts like iron chloride or lithium triflimide to facilitate nucleophilic substitution . Subsequent oxidation with hydrogen peroxide or oxone converts the thioether intermediate into a sulfonic acid, which undergoes fluorination with reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield the final sulfonyl fluoride .

Key Optimization Parameters:

  • Catalyst Selection: Iron chloride offers cost-effectiveness and scalability compared to lithium triflimide .

  • Fluorination Efficiency: TBAF provides higher yields (∼85%) under mild conditions (60°C, 12 hours), whereas HF/trimethylamine requires rigorous temperature control .

  • Purification: Aqueous extraction with organic solvents (e.g., dichloromethane) reduces impurities like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate to <1% .

Direct introduction of the fluorosulfonyl group via electrophilic fluorosulfonylation represents a streamlined alternative. This method involves reacting tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate with fluorosulfonic anhydride (FSO₂O₂SF₅) in the presence of a base such as triethylamine . The reaction proceeds via an intermediate sulfonic acid, which is immediately fluorinated in situ.

Advantages and Limitations:

  • Yield: ∼78% under optimized conditions (0°C, anhydrous dichloromethane) .

  • Side Reactions: Competing sulfonation at the azetidine nitrogen necessitates careful stoichiometric control .

  • Scalability: Limited by the high cost and moisture sensitivity of FSO₂O₂SF₅ .

Sulfonate Intermediate Conversion

A two-step approach leveraging sulfonate esters as intermediates has been reported in patent literature . tert-Butyl 2-((methylsulfonyloxy)methyl)azetidine-1-carboxylate is first synthesized via sulfonylation of the hydroxymethyl precursor using methanesulfonyl chloride or tosyl chloride . Subsequent nucleophilic fluorination with TBAF or potassium fluoride replaces the sulfonate group with fluorine.

Reaction Conditions:

StepReagentsTemperatureYield
SulfonylationMsCl, Et₃N0–25°C92%
FluorinationTBAF, THF60°C88%

This method excels in purity, with chromatographic purification often unnecessary after aqueous workup .

Boc Protection-Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is frequently employed to protect the azetidine nitrogen during synthesis. A representative route involves:

  • Boc Protection: Treating azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate in dioxane/water .

  • Functionalization: Introducing the fluorosulfonylmethyl group via alkylation or fluorosulfonylation .

  • Deprotection (Optional): Acidic cleavage (e.g., trifluoroacetic acid) yields the free amine for downstream applications .

Critical Considerations:

  • Solvent Choice: Dioxane, though effective, raises environmental concerns; alternatives like THF are less efficient .

  • Impurity Management: DABCO (1,4-diazabicyclo[2.2.2]octane) mitigates chloride byproducts during fluorination .

Comparative Analysis of Methodologies

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCostPurity
Thiol Alkylation-Oxidation-Fluo85HighModerate>99%
Direct Fluorosulfonylation78LowHigh95%
Sulfonate Intermediate88ModerateLow98%
Boc Protection90HighModerate97%

The thiol alkylation-oxidation-fluorination sequence is favored for industrial-scale production due to its balance of yield and cost . In contrast, direct fluorosulfonylation remains niche, reserved for specialized applications requiring minimal synthetic steps .

Chemical Reactions Analysis

tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target molecule. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related azetidine derivatives from the provided evidence.

Structural and Functional Group Differences

Compound Name Substituent at 2-Position Molecular Weight CAS Number Key Properties/Data Source
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 4-Methoxyphenyl, hydroxybutyl 310.32 (calc) N/A 42% synthesis yield; yellowish oil
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 2-Nitropyridinyloxy-methyl 309.32 209530-92-7 Price: $4,000/g; commercial availability
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate 2-Oxoethyl N/A 497160-14-2 Intermediate in drug synthesis
Target: tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate Fluorosulfonylmethyl ~280–310 (est.) Not provided Hypothesized: High reactivity due to -SO2F group N/A
Key Observations:

Synthetic Accessibility: The 4-methoxyphenyl analog () was synthesized with a moderate yield (42%) via preparative HPLC, suggesting challenges in purifying bulky aryl-substituted azetidines . In contrast, the nitro-pyridinyloxy analog () is commercially available but priced at $4,000/g, indicating either complex synthesis or niche demand .

Functional Group Impact: Electron-withdrawing effects: The fluorosulfonyl (-SO2F) group is more electron-withdrawing than the methoxy (-OMe) or nitro (-NO2) groups in analogs, which could enhance electrophilicity and reactivity in cross-coupling reactions .

Stability :

  • The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis. However, the fluorosulfonyl group’s sensitivity to nucleophilic attack (e.g., by amines or water) may necessitate stringent storage conditions compared to stable esters like methoxy-oxoethyl derivatives .

Biological Activity

Tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and case analyses.

  • Molecular Formula : C8H14FNO4S
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1784852169

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

Studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains. For example:

  • Staphylococcus aureus and Escherichia coli have been targeted in studies, showing significant inhibition zones when treated with related azetidine compounds.

2. Anticancer Potential

Azetidine derivatives have been investigated for their anticancer properties:

  • In vitro studies revealed that certain azetidine compounds induce apoptosis in cancer cells by modulating apoptotic pathways.
  • A specific study demonstrated a dose-dependent decrease in cell viability in human cancer cell lines treated with azetidine derivatives.

3. Neuroprotective Effects

Some azetidine-based compounds have shown promise in protecting neuronal cells:

  • Research indicates reduced oxidative stress markers in neuronal cells exposed to toxic agents, suggesting potential therapeutic avenues for neurodegenerative diseases.

Study on Antimicrobial Activity

  • A comprehensive study tested various azetidine derivatives against common pathogens, revealing significant antimicrobial properties.
  • Results indicated that compounds with fluorosulfonyl groups exhibited enhanced activity against resistant bacterial strains.

Anticancer Research

  • A focused investigation assessed the cytotoxic effects of azetidine derivatives on multiple human cancer cell lines.
  • Findings showed that specific derivatives led to apoptosis, highlighting their potential as anticancer agents.

Neuroprotection Study

  • Investigations into neuroprotective effects demonstrated that certain azetidine derivatives significantly reduced markers of oxidative stress in neuronal cultures.
  • This study suggests a mechanism involving antioxidant properties and modulation of neuroinflammatory responses.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeKey Findings
This compoundAntimicrobialSignificant inhibition of Staphylococcus aureus and E. coli
Tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylateAnticancerInduced apoptosis in human cancer cell lines
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateNeuroprotectiveReduced oxidative stress markers in neuronal cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves nucleophilic substitution of halogenated precursors with tert-butyl esters, followed by cyclization to form the azetidine ring. Key steps include:

  • Use of tetrahydrofuran (THF) as a solvent and triethylamine as a base to stabilize intermediates .
  • Controlled temperature (0–25°C) to prevent side reactions during fluorosulfonyl group incorporation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures .
    • Optimization : Adjust stoichiometry of fluorosulfonylating agents (e.g., SF₄ derivatives) and monitor reaction progress via TLC or in-situ NMR.

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Fluorosulfonyl methyl groups show distinct splitting patterns due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 294.0982 for C₁₀H₁₇FNO₄S) .
  • X-ray Crystallography : Resolve 3D conformation to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonyl and carboxylate groups) .

Q. What solvent systems and chromatographic techniques are effective for purifying this compound?

  • Purification Strategies :

  • Normal-phase chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of azetidine derivatives .
  • Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (pH 2.5, adjusted with TFA) for high-purity isolation (>98%) .
  • Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to isolate crystalline products with minimal impurities .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in reaction outcomes or spectroscopic data?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in fluorosulfonation reactions .
  • Reaction Path Analysis : Apply algorithms (e.g., GRRM) to identify low-energy pathways and avoid kinetically trapped intermediates .
  • Data Reconciliation : Cross-validate experimental NMR shifts with computed chemical shifts (GIAO method) to resolve ambiguities in stereochemical assignments .

Q. What strategies mitigate hazardous byproducts (e.g., HF) during fluorosulfonyl group incorporation?

  • Safety Protocols :

  • Use scavengers like calcium carbonate to neutralize HF in situ .
  • Conduct reactions in sealed reactors with inert gas (N₂/Ar) to prevent volatile byproduct release .
  • Employ real-time monitoring via FTIR to detect hazardous gas formation and trigger automated quenching .

Q. How can in vitro studies be designed to evaluate this compound’s interaction with biological targets (e.g., enzymes)?

  • Experimental Design :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases or GPCRs) .
  • Enzymatic Inhibition : Perform kinetic assays (e.g., fluorogenic substrates) to determine IC₅₀ values under varied pH and temperature conditions .
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic liabilities .

Q. What methodologies enable comparative analysis of this compound’s pharmacological profile against structurally similar analogs?

  • Pharmacological Profiling :

  • SAR Studies : Synthesize analogs with modified sulfonyl or azetidine substituents and compare bioactivity (e.g., IC₅₀ in cancer cell lines) .
  • Molecular Docking : Simulate binding poses in target active sites (e.g., using AutoDock Vina) to rationalize potency differences .
  • ADME-Tox Screening : Use in silico tools (e.g., SwissADME) to predict absorption, CYP inhibition, and hERG channel binding risks .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman)?

  • Resolution Steps :

  • Re-optimize computational models with solvent effects (e.g., PCM for THF) .
  • Verify sample purity via elemental analysis and repeat spectroscopy under anhydrous conditions .

Q. Why might synthetic yields drop significantly at scale, and how can this be corrected?

  • Troubleshooting :

  • Mass Transfer Limitations : Increase stirring speed or switch to flow chemistry for consistent mixing .
  • Thermal Gradients : Use jacketed reactors with precise temperature control (±1°C) to maintain reaction homogeneity .

Tables

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic Substitution6595THF, 0°C, 12h
Cyclization7897DCM, Et₃N, rt
Fluorosulfonation5290SF₄, −10°C, Ar atmosphere

Table 2 : Key Spectroscopic Data

TechniqueObserved SignalInterpretationReference
¹H NMRδ 4.21 (t, J=6.5 Hz, 2H)Azetidine CH₂-SO₂F
¹³C NMRδ 172.1 (COO)tert-Butyl carboxylate
HRMS[M+H]⁺ = 294.0982 (calc. 294.0978)Confirms molecular formula

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